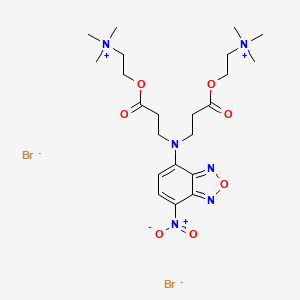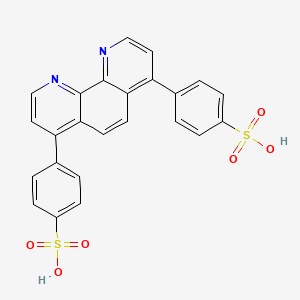
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonic acid is a member of the class of phenanthrolines that is 4,7-diphenyl-1,10-phenanthroline carrying two additional sulfo substituents at positions 4' and 4'' It has a role as an iron chelator. It is a member of phenanthrolines and an arenesulfonic acid. It derives from a hydride of a 4,7-diphenyl-1,10-phenanthroline.
Wissenschaftliche Forschungsanwendungen
Analytical Reagent in Precipitation Reactions
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid shows significant potential as an analytical reagent. Studies have explored its capacity to form precipitates with various cations, highlighting its utility in determining the stoichiometry of compounds at optimum pH levels and describing the sensitivity of these reactions (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).
Spectrophotometric Study of Metal Complexes
The disodium salt of this compound has been investigated for forming colored complexes with metallic ions. This spectrophotometric study revealed relationships between the ionic radius of the cation and the stoichiometries of the formed complexes, providing valuable insights for analytical chemistry applications (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).
Platinum(II) Phenanthroline Complexes in Cancer Research
In the field of cancer research, platinum(II) phenanthroline complexes, where 4,7-diphenyl-1,10-phenanthroline disulfonic acid disodium salt is used as a ligand, have been synthesized and tested for their cytotoxicity on HeLa tumor cells. These complexes have shown potential in being analogous to cisplatin, a widely used chemotherapy drug (De Pascali et al., 2006).
Photovoltaic Performance in Dye-Sensitized Solar Cells
This compound has been used in synthesizing new ruthenium complexes for dye-sensitized solar cells (DSSCs). Its inclusion in the complexes has shown to enhance photovoltaic performance, demonstrating its relevance in renewable energy research (Ocakoglu et al., 2012).
Thermal Lensing Spectrophotometric Analysis
The application of thermal lensing spectrophotometry using 4,7-diphenyl-1,10-phenanthroline disulfonic acid in aqueous solutions and chloroform by ion-pair extraction has been explored. This has implications in enhancing the detection sensitivity of iron(II) complexes (Miyaishi, Imasaka, & Ishibashi, 1981).
Nuclear Waste Management
Research into the separation of actinides from lanthanides in nuclear waste management has utilized this compound. The presence of sulfonate groups in the ligand has been instrumental in understanding selective binding in the separation process (Thomas, Ebenezer, & Solomon, 2021).
Eigenschaften
Produktname |
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid |
|---|---|
Molekularformel |
C24H16N2O6S2 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
4-[7-(4-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid |
InChI |
InChI=1S/C24H16N2O6S2/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32/h1-14H,(H,27,28,29)(H,30,31,32) |
InChI-Schlüssel |
HGFIOWHPOGLXPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




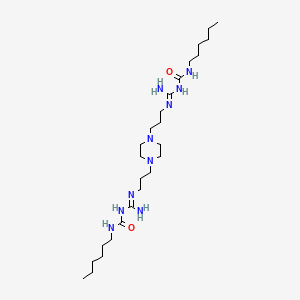
![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)
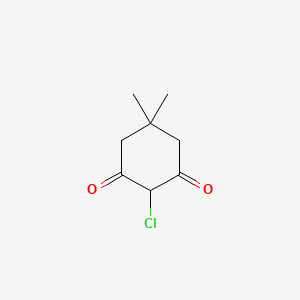
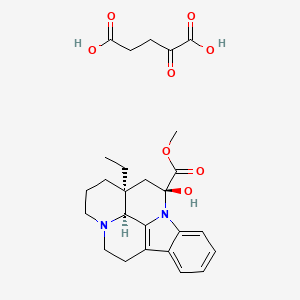

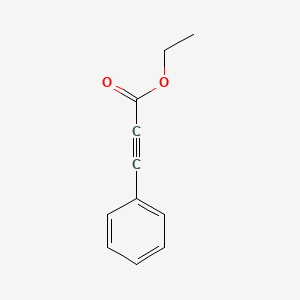
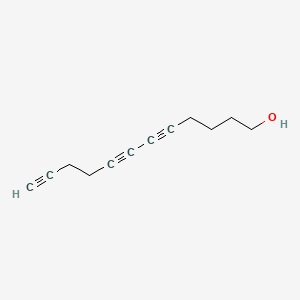



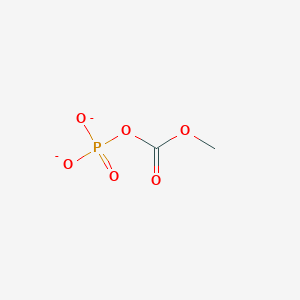
![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)
